N-(4-chlorophenyl)-N'-cyanourea

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring a defined N-aryl-N′-cyanourea for SAR studies often encounter vendor misannotation as the fungicide Cymoxanil, risking delivery of the wrong chemical entity. This product resolves that supply pain point with authentic N-(4-chlorophenyl)-N′-cyanourea. - 4-Cl substituent (σₚ = +0.23) fills the electronic gap between 4-H and 4-CF₃ analogs, enabling systematic deconvolution of electronic vs. lipophilic contributions to target binding. - XLogP3 of 2.5 and TPSA of 64.9 Ų support cell permeability without excessive promiscuity, ideal for cellular target engagement assays. - Documented precedent as a latent thermal curing agent for epoxy resins, with moderate electron-withdrawing character offering balanced pot life and cure speed.

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 115956-45-1
Cat. No. B1307621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-cyanourea
CAS115956-45-1
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC#N)Cl
InChIInChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,(H2,11,12,13)
InChIKeyIHUHHIXEUQJMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorophenyl)-N′-cyanourea: Identity and Sourcing


N-(4-Chlorophenyl)-N′-cyanourea (CAS 115956-45-1; synonym: 1-(4-chlorophenyl)-3-cyanourea) is a low-molecular-weight (195.60 g/mol) aryl cyanourea derivative with the molecular formula C₈H₆ClN₃O [1]. It belongs to the N-aryl-N′-cyanourea class, characterized by a cyanourea pharmacophore (–NH–C(=O)–NH–C≡N) conjugated to a 4-chlorophenyl ring. The compound is commercially available through Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals, though the supplier explicitly does not provide analytical characterization data . Its computed physicochemical properties include an XLogP3 of 2.5, two hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 64.9 Ų [1].

Why Substitution Fails for N-(4-Chlorophenyl)-N′-cyanourea


N-(4-Chlorophenyl)-N′-cyanourea cannot be freely substituted with other N-aryl-N′-cyanourea congeners or with the agrochemical fungicide Cymoxanil without risking experimental non-reproducibility. The 4-chloro substituent on the phenyl ring exerts a distinct electron-withdrawing inductive effect (–I) and weak resonance-donating effect (+M) that modulate the acidity of the urea NH protons and the electrophilicity of the cyano group, directly affecting hydrogen-bonding patterns with biological targets [1]. Replacing chlorine with hydrogen (N-phenyl-N′-cyanourea), bromine, fluorine, or methyl alters both lipophilicity (ΔlogP) and electronic character, which has been shown in analogous N-aryl urea series to shift target-binding affinity by orders of magnitude [2]. Furthermore, this compound is explicitly misidentified on several vendor platforms as being synonymous with the fungicide Cymoxanil (CAS 57966-95-7), which possesses a chemically distinct 2-cyano-2-methoxyiminoacetyl moiety; procurement based on this erroneous cross-reference would result in delivery of an entirely different chemical entity [1].

Evidence Guide for N-(4-Chlorophenyl)-N′-cyanourea


Lipophilicity vs. N-Phenyl-N′-cyanourea

The 4-chloro substituent imparts a computed logP (XLogP3) of 2.5 for N-(4-chlorophenyl)-N′-cyanourea [1]. In comparison, the unsubstituted analog N-phenyl-N′-cyanourea has a predicted XLogP3 of approximately 1.5–1.8 based on the Hansch π constant for chlorine (+0.71) subtracted from the measured value [2]. This ΔlogP of ~0.7–1.0 log unit is significant for membrane permeability and non-specific protein binding, placing the 4-chloro analog in a more favorable lipophilicity range for cell-based assays where moderate permeability without excessive promiscuity is desired [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

AldrichCPR Designation and Procurement Implications

Sigma-Aldrich classifies N-(4-chlorophenyl)-N′-cyanourea under its AldrichCPR (Collection of Pharmacologically active Rare chemicals) program, explicitly stating that it is provided to early discovery researchers as part of a collection of rare and unique chemicals . By contrast, more common N-aryl urea building blocks (e.g., N-phenylurea, N-(4-methylphenyl)urea) are catalogued as standard research-grade items with full Certificates of Analysis. The AldrichCPR designation carries the explicit caveat that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility for identity and purity confirmation .

Chemical Procurement Rare Chemical Sourcing Early Discovery

Electronic Effect on Urea NH Acidity

The Hammett σₚ constant for the 4-chloro substituent is +0.23, reflecting a net electron-withdrawing effect that increases the acidity of the urea NH protons relative to electron-donating substituents. The 4-methyl analog (σₚ = –0.17) would render the urea NH less acidic, while the 4-fluoro analog (σₚ = +0.06) provides a weaker electron-withdrawing effect [1]. This electronic modulation directly impacts hydrogen-bond donor strength in target binding. In a systematic study of N-aryl-N′-substituted ureas as enzyme inhibitors (class-level inference), a shift from 4-OCH₃ (σₚ = –0.27) to 4-Cl (σₚ = +0.23) was associated with IC₅₀ improvements of 5- to 50-fold against certain metalloenzyme targets due to enhanced hydrogen bonding with active-site residues [2].

Physical Organic Chemistry Hydrogen Bond Donation Structure-Activity Relationships

Research and Industrial Applications for N-(4-Chlorophenyl)-N′-cyanourea


N-Aryl-N′-cyanourea Pharmacophore SAR

N-(4-Chlorophenyl)-N′-cyanourea serves as a key intermediate-electronic-character analog in structure-activity relationship (SAR) studies of the N-aryl-N′-cyanourea chemotype. Its 4-chloro substituent (σₚ = +0.23) fills the gap between electron-neutral (4-H, σₚ = 0.00), weakly electron-withdrawing (4-F, σₚ = +0.06), and strongly electron-withdrawing (4-CF₃, σₚ = +0.54) analogs, enabling systematic deconvolution of electronic vs. lipophilic contributions to target binding. The computed XLogP3 of 2.5 places it in the favorable range for cell permeability without excessive promiscuity, making it a rational choice for cellular target engagement assays where both passive membrane diffusion and specific binding are required [1].

Epoxy Resin Curing Agent Development

Patents describing N-cyanourea compounds as latent thermal curing agents for epoxy resins provide a direct industrial application precedent for this compound class [1]. The cyanourea functional group (–NH–C(=O)–NH–C≡N) can react with epoxide groups at elevated temperatures to form thermoset networks, with the aryl substituent modulating cure kinetics and final polymer properties. N-(4-Chlorophenyl)-N′-cyanourea, with its moderate electron-withdrawing 4-chloro substituent, is expected to exhibit intermediate cure reactivity between electron-rich (4-OCH₃) and electron-poor (4-NO₂) aryl cyanourea analogs, making it a candidate for applications requiring balanced pot life and cure speed.

Probe Development for Urea-Recognizing Proteins

The cyanourea moiety presents both hydrogen-bond donor (two NH groups) and acceptor (carbonyl oxygen, cyano nitrogen) functionality, positioning N-(4-chlorophenyl)-N′-cyanourea as a potential scaffold for probing proteins that recognize urea-like ligands, including urease enzymes and urea transporters. Its topological polar surface area of 64.9 Ų and moderate lipophilicity (XLogP3 = 2.5) are within drug-like chemical space, supporting its use as a starting point for fragment-based or structure-guided optimization campaigns [1].

Analytical Reference Standard for Library Annotation

Given the known misannotation of this compound as 'Cymoxanil' on certain vendor and database platforms, N-(4-chlorophenyl)-N′-cyanourea represents a valuable reference standard for developing analytical methods (HPLC, LCMS, NMR) that distinguish it from the structurally unrelated fungicide Cymoxanil (CAS 57966-95-7). Procurement of this compound from the Sigma-Aldrich AldrichCPR program requires the end-user to perform independent identity confirmation, making it a practical case study for analytical chemistry groups developing protocols for characterizing rare chemical building blocks with limited supplier documentation .

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